![molecular formula C23H29N3O5S B10817000 4-{2-[(Toluene-4-sulfonyl)-m-tolyl-amino]-acetyl}-piperazine-1-carboxylic acid ethyl ester](/img/structure/B10817000.png)
4-{2-[(Toluene-4-sulfonyl)-m-tolyl-amino]-acetyl}-piperazine-1-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-310880 involves several steps, starting with the preparation of the key intermediate compounds. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired product. The process may involve multiple purification steps to ensure the purity and quality of the final compound .
Industrial Production Methods: In an industrial setting, the production of WAY-310880 is scaled up to meet the demand for research and development purposes. The process involves optimizing the reaction conditions and using large-scale reactors to produce the compound efficiently. Quality control measures are implemented to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions: WAY-310880 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific research needs .
Common Reagents and Conditions: Common reagents used in the reactions involving WAY-310880 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of WAY-310880 depend on the specific reagents and conditions used. These products are often analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
WAY-310880 is widely used in scientific research due to its unique properties. In chemistry, it serves as a valuable intermediate for synthesizing other compounds. In biology, it is used to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of WAY-310880 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, making WAY-310880 a valuable tool for studying cellular processes and developing new therapies .
Comparison with Similar Compounds
Similar Compounds:
- Ethyl 4-{N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate
- Ethyl 4-{N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate
Uniqueness: WAY-310880 stands out due to its specific structure and properties, which make it suitable for a wide range of research applications. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H29N3O5S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
ethyl 4-[2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H29N3O5S/c1-4-31-23(28)25-14-12-24(13-15-25)22(27)17-26(20-7-5-6-19(3)16-20)32(29,30)21-10-8-18(2)9-11-21/h5-11,16H,4,12-15,17H2,1-3H3 |
InChI Key |
XSUQMLJANPGLHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


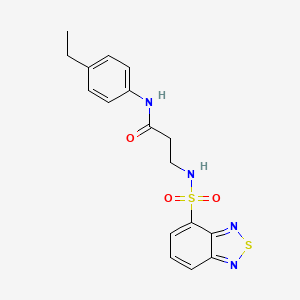
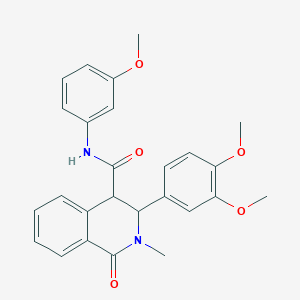
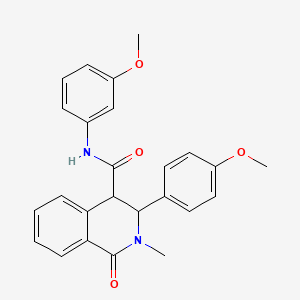
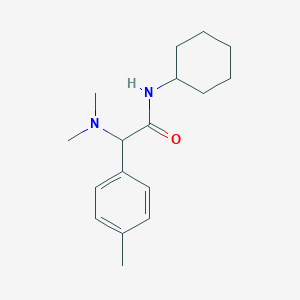
![2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide](/img/structure/B10816943.png)
![3-[2-(4-Ethylphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816951.png)
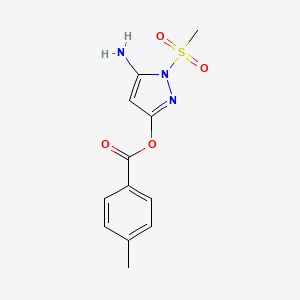
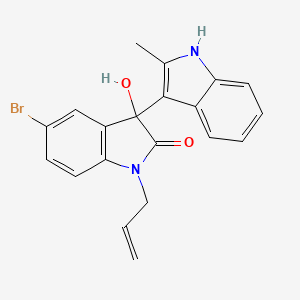
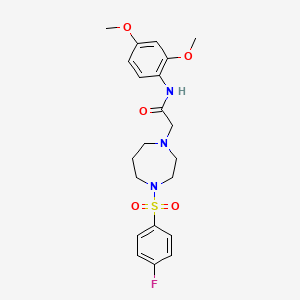
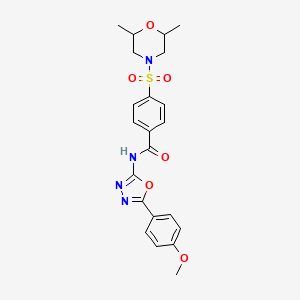
![7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B10816998.png)
![4-chloro-3-[(2-chlorophenyl)sulfamoyl]-N-(1-pyridin-4-ylethylideneamino)benzamide](/img/structure/B10817001.png)
![3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10817003.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817009.png)
